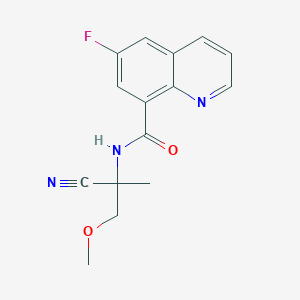![molecular formula C19H21N3O2 B2583579 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 1009289-75-1](/img/structure/B2583579.png)
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 4-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with maleic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
科学研究应用
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
- 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione
- 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-chlorophenyl)pyrrolidine-2,5-dione
- 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Uniqueness
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both dimethylamino and 4-methylphenyl groups, which confer distinct electronic and steric properties
属性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-8-16(9-5-13)22-18(23)12-17(19(22)24)20-14-6-10-15(11-7-14)21(2)3/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMGOAOAGGMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2583505.png)
![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)





![1-(2-chlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2583517.png)
